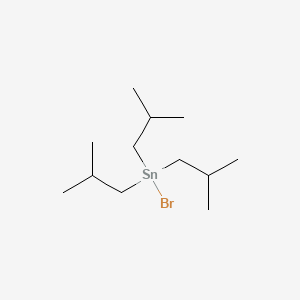
Schisanlignone C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Schisanlignone C involves several steps, including the isolation and purification of the compound from natural sources. The isolation process typically involves solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The stems of Kadsura japonica and Schisandra henryi are harvested, dried, and subjected to solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified using chromatographic methods to obtain this compound in its pure form.
化学反応の分析
Types of Reactions
Schisanlignone C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the lignan structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of this compound .
科学的研究の応用
Schisanlignone C has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Schisanlignone C involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating various biochemical pathways, including those involved in oxidative stress and inflammation . The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects reduce inflammation by inhibiting specific enzymes and signaling pathways .
類似化合物との比較
Schisanlignone C is part of a group of lignan compounds found in Schisandra species. Similar compounds include:
Schisanlignone D: Another lignan compound with similar biological activities.
Schisanlignaol D: A related lignan with distinct chemical properties.
特性
分子式 |
C23H26O7 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one |
InChI |
InChI=1S/C23H26O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12H,7,10H2,1-6H3/t11-,12-/m1/s1 |
InChIキー |
IGSKKMAOJMXOII-VXGBXAGGSA-N |
異性体SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)[C@@H]1C)OC)OC)OC)OC)OCO3 |
正規SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)C1C)OC)OC)OC)OC)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


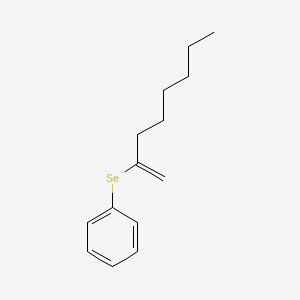
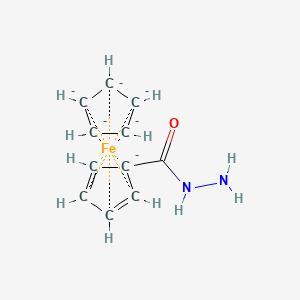
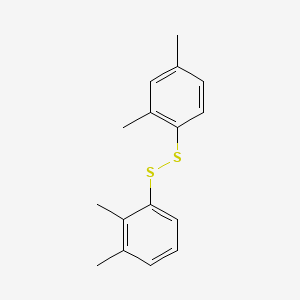

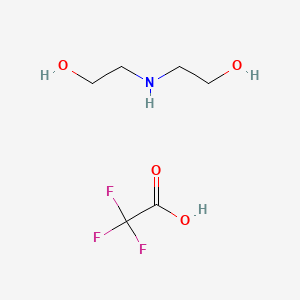
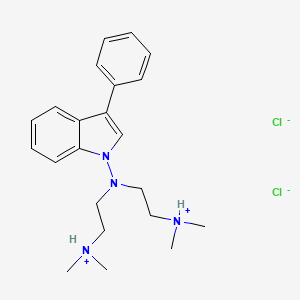


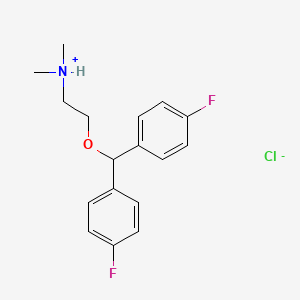

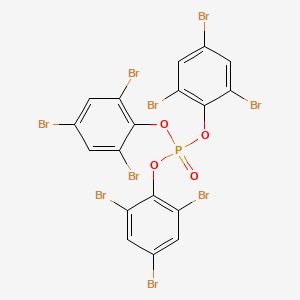
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

